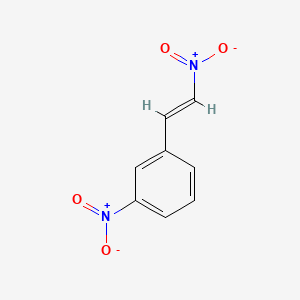

beta,3-Dinitrostyrene

Description

The exact mass of the compound m-(2-Nitrovinyl)nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality beta,3-Dinitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta,3-Dinitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879315 | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-47-9, 882-26-8 | |

| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, m,beta-dinitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of β,3-Dinitrostyrene

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of β,3-dinitrostyrene, a valuable nitroalkene intermediate in organic synthesis. The primary synthetic route detailed herein is the Henry condensation reaction, a classic carbon-carbon bond-forming method, between 3-nitrobenzaldehyde and nitromethane. This document offers a mechanistic understanding of the reaction, a detailed and field-proven experimental protocol, and a critical analysis of the associated hazards and necessary safety protocols. Particular emphasis is placed on the safe handling of nitromethane, a high-risk reagent. This guide is intended for researchers, chemists, and drug development professionals who require a practical and safety-conscious approach to the preparation of this and related nitrostyrene compounds.

Introduction: The Synthetic Utility of β,3-Dinitrostyrene

β,3-Dinitrostyrene belongs to the class of nitroalkenes, which are powerful and versatile building blocks in organic chemistry. The presence of the electron-withdrawing nitro group on the vinyl carbon activates the double bond for a variety of nucleophilic addition reactions, making it a potent Michael acceptor. The two nitro groups—one on the aromatic ring and one on the vinyl group—provide multiple handles for subsequent chemical transformations.

Substituted nitrostyrenes are key precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] Specifically, they are well-established intermediates for producing substituted phenethylamines through reduction of the nitroalkene moiety.[1] The synthesis of β,3-dinitrostyrene itself is a direct application of the Henry reaction (also known as the nitroaldol reaction), a fundamental transformation that joins a nitroalkane with a carbonyl compound.[2][3]

The Synthetic Pathway: A Mechanistic Overview of the Henry Condensation

The synthesis of β,3-dinitrostyrene is achieved via a base-catalyzed condensation of 3-nitrobenzaldehyde with nitromethane. The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the final β,3-dinitrostyrene product.[2]

Stage 1: Nitronate Formation and Nucleophilic Attack

The reaction is initiated by a base (e.g., the acetate ion from ammonium acetate) abstracting an acidic α-proton from nitromethane (pKa ≈ 10.2).[2][4] This deprotonation forms a resonance-stabilized carbanion known as a nitronate. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Stage 2: Protonation and Dehydration

The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (e.g., acetic acid) to form the β-nitro alcohol intermediate.[5] Under the typically acidic and heated reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of β,3-dinitrostyrene.[3]

Hazard Analysis and Risk Mitigation

Trustworthiness through Safety: A successful protocol is a safe protocol. The synthesis of β,3-dinitrostyrene involves significant hazards that demand rigorous safety controls. The primary risks are associated with the reagent nitromethane.

3.1. Reagent Hazard Profile

| Reagent | Key Hazards | GHS Pictograms |

| Nitromethane | Flammable Liquid: Flash point of 35°C. Vapors can form explosive mixtures with air.[6][7] Explosive Hazard: Can decompose explosively from shock, friction, concussion, or elevated temperatures, especially when confined.[6][8] Reactive Hazard: Reacts violently with strong bases, acids, oxidizing agents, and certain metals.[8][9] Mixtures with bases or amines can become shock-sensitive.[6][9] Health Hazard: Harmful if swallowed or inhaled. Suspected carcinogen.[4][10] Causes irritation to skin, eyes, and respiratory tract.[6] | 🔥, 爆炸, 💀 |

| 3-Nitrobenzaldehyde | Health Hazard: Harmful if swallowed.[11][12] Causes skin and eye irritation.[13] May cause respiratory tract irritation.[13] Combustible Dust: Fine dust can form explosive mixtures with air.[14] | ❗ |

| Acetic Acid (Glacial) | Corrosive: Causes severe skin burns and eye damage. Flammable: Flammable liquid and vapor. | 🔥, 腐蚀 |

| Ammonium Acetate | Irritant: May cause mild skin and eye irritation. | ❗ |

3.2. Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or Viton) are mandatory.[9][15] Standard nitrile gloves offer insufficient protection against nitromethane.

-

Engineering Controls: All manipulations involving nitromethane must be performed within a certified chemical fume hood to prevent inhalation of toxic and flammable vapors.[9] All equipment must be electrically grounded to prevent static discharge.[15]

-

Explosion Prevention:

-

NEVER add a strong base directly to nitromethane. The reaction is base-catalyzed, but the conditions are controlled (e.g., using a weak base like ammonium acetate in an acidic solvent).[8][9]

-

Avoid shock, friction, and heat.[7][15] Use a heating mantle with a stirrer for controlled heating; avoid hot plates which can create localized hot spots. A blast shield should be used during the reaction.[9]

-

Ensure the reaction is not performed in a confined or sealed apparatus that could build pressure.

-

-

Spill Response: Have a spill kit ready containing an inert absorbent material like vermiculite or dry sand.[8] Do not use combustible absorbents like sawdust.[6] In case of a large spill, evacuate the area immediately.[9]

-

Waste Disposal: All chemical waste must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is designed for the synthesis of β,3-dinitrostyrene on a laboratory scale. The causality for each step is explained to ensure a deep understanding of the procedure.

4.1. Materials and Equipment

-

Reagents:

-

3-Nitrobenzaldehyde (C₇H₅NO₃)

-

Nitromethane (CH₃NO₂)

-

Ammonium Acetate (CH₃COONH₄)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (for recrystallization)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter flask

-

Glass stirring rod

-

Blast shield

-

4.2. Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 3-Nitrobenzaldehyde | 151.12[11] | 15.1 | ~0.10 | 1.0 |

| Nitromethane | 61.04[4] | 12.2 | ~0.20 | 2.0 |

| Ammonium Acetate | 77.08 | 7.7 | ~0.10 | 1.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

4.3. Step-by-Step Synthesis Workflow

4.4. Detailed Procedural Steps

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser in a chemical fume hood. Place the apparatus in a heating mantle on a magnetic stirrer and position a blast shield in front of it.

-

Charging the Flask: To the flask, add 3-nitrobenzaldehyde (15.1 g, 0.10 mol), ammonium acetate (7.7 g, 0.10 mol), and 50 mL of glacial acetic acid.[16] Acetic acid serves as both the solvent and a proton source. Ammonium acetate acts as the weak base catalyst.

-

Initiating the Reaction: Begin stirring and gently heat the mixture to approximately 100°C. Once the solids have dissolved, add nitromethane (12.2 g, 0.20 mol) to the reaction flask. An excess of nitromethane is used to drive the reaction towards completion.

-

Reflux: Maintain the reaction at reflux (approximately 100-110°C) with continuous stirring for 2 hours.[16] The heating provides the activation energy for the dehydration step.

-

Cooling and Precipitation: After 2 hours, turn off the heat and allow the dark-colored reaction mixture to cool to room temperature. In a large beaker, prepare 400 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water while stirring vigorously with a glass rod. The non-polar organic product is insoluble in water, causing it to precipitate out as a yellow solid.

-

Isolation: Collect the crude yellow precipitate via vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization using hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize the formation of pure crystals.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Calculate the final yield and proceed with characterization (e.g., melting point, NMR, IR spectroscopy).

Characterization

The identity and purity of the synthesized β,3-dinitrostyrene can be confirmed using standard analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information, showing characteristic peaks for the vinyl and aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbon-carbon double bond of the alkene.

By following this guide, researchers can safely and effectively synthesize β,3-dinitrostyrene, leveraging a foundational reaction in organic chemistry for advanced applications.

References

-

New Jersey Department of Health. (n.d.). Nitromethane - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0522 - NITROMETHANE. Inchem.org. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Chemical Safety Protocol: Nitromethane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitromethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]

- Cadamuro, S., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(45), 8753-8756.

-

Penta Chemicals. (2025). Safety Data Sheet: Nitromethane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]

- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.

-

YouTube. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US20100130795A1 - Method for producing beta-nitrostyrene compound.

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Nitromethane - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ICSC 0522 - NITROMETHANE [inchem.org]

- 7. NITROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Nitrobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. carlroth.com [carlroth.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. rsc.org [rsc.org]

Introduction: The Strategic Importance of Nitroalkenes

An In-depth Technical Guide to the Chemical Properties of β,3-Dinitrostyrene

Prepared by: Gemini, Senior Application Scientist

Nitroalkenes, particularly conjugated systems like β-nitrostyrenes, represent a cornerstone class of reagents in modern organic synthesis. The potent electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the molecule, rendering the vinylic β-carbon highly electrophilic. This activation makes β-nitrostyrenes exceptional Michael acceptors, dienophiles in Diels-Alder reactions, and versatile precursors for a vast array of functional groups and heterocyclic frameworks.[1][2][3] Their utility is central to the construction of complex molecular architectures, including many biologically active compounds and pharmaceutical intermediates.[1][2][4]

This guide focuses specifically on β,3-dinitrostyrene, a derivative bearing two nitro groups. The presence of a second nitro group on the aromatic ring at the meta-position further amplifies the inherent reactivity of the β-nitrostyrene scaffold. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical and Structural Properties

β,3-Dinitrostyrene is a solid, crystalline compound whose chemical behavior is dictated by its unique electronic and structural features. The molecule's core structure consists of a styrene backbone with a nitro group attached to the β-carbon of the vinyl group and a second nitro group at the 3-position (meta) of the phenyl ring.

Caption: General workflow for the synthesis of β,3-Dinitrostyrene via the Henry reaction.

Experimental Protocol: Synthesis via Henry Condensation

This protocol is adapted from established procedures for β-nitrostyrene synthesis and should be performed with appropriate safety precautions in a fume hood. [5][6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-nitrobenzaldehyde (1.0 eq) and benzylamine (1.05 eq) in glacial acetic acid (approx. 5-6 mL per gram of aldehyde).

-

Heating: Gently heat the solution to 75-80 °C with stirring.

-

Nitromethane Addition: Add nitromethane (3.5-4.0 eq) to the dropping funnel. Add the nitromethane dropwise to the heated solution over a period of 1-2 hours, maintaining the internal temperature below 85 °C. The exotherm should be carefully controlled.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 30-60 minutes to ensure complete conversion.

-

Precipitation: Cool the mixture to approximately 50 °C. Slowly add water (equal volume to the acetic acid used) dropwise with vigorous stirring. The product will begin to precipitate as a yellow solid.

-

Isolation: Further cool the suspension in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow needles.

-

Validation: The purified product should be dried under vacuum. Its identity and purity should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization

While a specific, published, and fully assigned spectrum for β,3-dinitrostyrene was not available in the initial search, its spectroscopic features can be reliably predicted based on the known spectra of β-nitrostyrene and related substituted analogs. [7][8]

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons as two doublets with a large coupling constant (J ≈ 13-14 Hz), indicative of a trans configuration. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

-

¹³C NMR: The vinylic carbons will be prominent, with the β-carbon being significantly deshielded due to its direct attachment to the nitro group. Aromatic signals will appear in the δ 120-150 ppm range, with the carbons attached to the nitro groups being the most downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the nitro groups. Expect strong asymmetric and symmetric stretching vibrations for the NO₂ groups around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. A peak around 1630-1645 cm⁻¹ corresponding to the C=C alkene stretch is also expected.

Chemical Reactivity: A Highly Activated System

The reactivity of β,3-dinitrostyrene is dominated by the electrophilicity of its carbon-carbon double bond. The vinyl nitro group acts as a powerful activating group for conjugate additions, and this effect is further enhanced by the meta-nitro group on the phenyl ring.

Michael Addition Reactions

β,3-Dinitrostyrene is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles (e.g., malonates, amines, thiols) in a 1,4-conjugate addition fashion. [1][9][10] Causality of Reactivity: The reaction is initiated by the attack of a nucleophile at the electron-deficient β-carbon. This process is thermodynamically and kinetically favorable because the resulting negative charge is stabilized by resonance across the nitro group's N=O bonds. Kinetic studies on similar systems show that these reactions can proceed through catalyzed and uncatalyzed routes, often involving cyclic transition states. [11]

Caption: Mechanism of the Michael addition to β,3-Dinitrostyrene.

The resulting γ-nitro adducts are highly valuable synthetic intermediates. The nitro group can be subsequently reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated, making these adducts versatile building blocks for pharmaceuticals like GABA analogues. [1]

Cycloaddition Reactions

As a potent electron-deficient alkene, β,3-dinitrostyrene is an active participant in cycloaddition reactions. It can function as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones or azides. [3][12][13]Computational studies on β-nitrostyrenes confirm that these reactions typically proceed via a one-step, concerted mechanism. [12][13]The stereoselectivity of these reactions can be high, although the presence of substituents on the aromatic ring can influence the outcome. [3][13]

Thermal Stability and Safety Considerations

Compounds containing multiple nitro groups require careful handling due to their potential for rapid and energetic decomposition upon heating. [14][15]While specific thermal decomposition data for β,3-dinitrostyrene is not widely published, general principles for nitroaromatic and nitroalkene compounds apply.

-

Thermal Hazard: The boiling point of the parent β-nitrostyrene is reported with decomposition, indicating thermal instability at elevated temperatures. [14]The presence of a second nitro group is expected to further decrease its thermal stability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the onset of decomposition and the energy released. [14][16]Decomposition of nitro compounds often proceeds via C-NO₂ bond homolysis. [15]* Handling Precautions: β,3-Dinitrostyrene should be treated as a potentially heat-sensitive and irritant chemical.

-

Storage: Store in a cool, dark, and well-ventilated place, preferably refrigerated and under an inert atmosphere to prevent degradation. [14][17] * Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [17][18][19] * Incompatibilities: Avoid contact with strong bases and strong oxidizing agents. [17][20] * Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation. [17][18][19]Avoid inhalation of dust and direct contact with skin and eyes. [17][21]

-

Conclusion

β,3-Dinitrostyrene is a highly activated and versatile synthetic building block. Its chemical properties are defined by the powerful electron-withdrawing capabilities of two nitro groups, which render its vinyl system exceptionally electrophilic. This heightened reactivity makes it a superior substrate for key carbon-carbon and carbon-heteroatom bond-forming reactions, particularly Michael additions and cycloadditions. While its synthesis is straightforward via the Henry condensation, its energetic nature necessitates careful handling and a thorough understanding of its thermal stability. For the synthetic chemist, β,3-dinitrostyrene offers a strategic entry point to complex nitrogen-containing molecules, making it a valuable tool in the synthesis of pharmaceuticals and advanced materials.

References

-

β-Nitrostyrene - Wikipedia. Wikipedia. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Elsevier Science Ltd. [Link]

-

Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. [Link]

-

Chemical Properties of p,«beta»-Dinitrostyrene (CAS 3156-41-0). Cheméo. [Link]

-

Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism. ethesis. [Link]

-

Beta-Nitrostyrene | C8H7NO2 | CID 7626. PubChem. [Link]

-

Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. ResearchGate. [Link]

-

Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed. [Link]

- Method for producing β-nitrostyrene compound.

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. [Link]

-

Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives | Request PDF. ResearchGate. [Link]

- Method for producing beta-nitrostyrene compound.

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [Link]

-

beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459. PubChem. [Link]

-

Synthetic applications of β‐nitrostyrene. | Download Scientific Diagram. ResearchGate. [Link]

-

Application of β ‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

-

Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... ResearchGate. [Link]

-

3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

-

NMR Data of Β-nitrostyrene | PDF. Scribd. [Link]

-

trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963. PubChem. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene | C12H15NO5 | CID 5377330. PubChem. [Link]

-

3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]

-

Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. [Link]

-

Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]

-

Beta-NMR spectroscopy: Modern state and prospects. ResearchGate. [Link]

-

Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 6. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of β,3-Dinitrostyrene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of β,3-dinitrostyrene. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic characteristics of this compound.

Introduction

β,3-Dinitrostyrene is an aromatic nitroalkene of significant interest due to the combined electron-withdrawing properties of its two nitro groups. These features make it a potentially valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic addition to the vinyl group, and a candidate for investigation in materials science for its electronic properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β,3-dinitrostyrene.

Molecular Structure and Predicted Spectroscopic Features

The structure of β,3-dinitrostyrene, featuring a nitro group on the benzene ring and another on the β-carbon of the vinyl side chain, dictates its unique spectroscopic fingerprint. The strong electron-withdrawing nature of both nitro groups significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of β,3-dinitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of β,3-dinitrostyrene are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The electron-withdrawing nitro groups will cause a significant downfield shift for all protons compared to styrene.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-β | 8.0 - 8.5 | Doublet | JHα-Hβ = ~13-14 Hz | Strongly deshielded by the directly attached nitro group and conjugation. The trans coupling constant is expected to be large. |

| H-α | 7.6 - 8.0 | Doublet | JHα-Hβ = ~13-14 Hz | Deshielded by the aromatic ring and the β-nitro group. |

| H-2 | 8.8 - 9.1 | Singlet (or narrow triplet) | JH2-H4/H6 = ~2 Hz | Significantly deshielded due to being ortho to two electron-withdrawing groups (the nitro group and the nitrovinyl group). |

| H-4 | 8.4 - 8.6 | Doublet of doublets | JH4-H5 = ~8 Hz, JH4-H2 = ~2 Hz | Deshielded by the ortho nitro group and meta nitrovinyl group. |

| H-6 | 8.2 - 8.4 | Triplet (or doublet of doublets) | JH6-H5 = ~8 Hz, JH6-H2 = ~2 Hz | Deshielded by the meta nitro group and ortho nitrovinyl group. |

| H-5 | 7.8 - 8.0 | Triplet | JH5-H4/H6 = ~8 Hz | Least deshielded of the aromatic protons, being meta to both nitro-containing substituents. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons attached to or near the nitro groups will be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-β | 145 - 150 | Attached to a nitro group, resulting in a strong downfield shift. |

| C-α | 138 - 142 | Part of the conjugated system and influenced by the β-nitro group. |

| C-1 | 134 - 138 | Iipso-carbon attached to the nitrovinyl group. |

| C-3 | 148 - 152 | Iipso-carbon directly attached to the nitro group, expected to be the most downfield aromatic carbon. |

| C-2 | 128 - 132 | Ortho to both electron-withdrawing groups. |

| C-4 | 125 - 129 | Ortho to the nitro group. |

| C-6 | 130 - 134 | Ortho to the nitrovinyl group. |

| C-5 | 122 - 126 | Meta to both substituents, expected to be the most upfield aromatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of β,3-dinitrostyrene will be dominated by absorptions from the nitro groups, the carbon-carbon double bond, and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric NO₂ Stretch (aromatic) | 1520 - 1560 | Strong | Characteristic strong absorption for aromatic nitro compounds.[1] |

| Symmetric NO₂ Stretch (aromatic) | 1340 - 1360 | Strong | Another characteristic strong absorption for aromatic nitro compounds.[1] |

| Asymmetric NO₂ Stretch (vinylic) | 1500 - 1540 | Strong | Conjugation with the double bond and aromatic ring will influence the position. |

| Symmetric NO₂ Stretch (vinylic) | 1330 - 1350 | Strong | Expected to be a strong band. |

| C=C Stretch (alkene) | 1620 - 1640 | Medium | Conjugation with the aromatic ring and nitro group lowers the frequency.[2] |

| C=C Stretch (aromatic) | 1580 - 1610, 1450 - 1500 | Medium-Weak | Aromatic ring breathing modes.[3] |

| =C-H Bending (trans-alkene) | 960 - 980 | Strong | A strong out-of-plane bending is characteristic of a trans double bond. |

| C-H Bending (aromatic) | 690 - 900 | Medium-Strong | The substitution pattern on the benzene ring will determine the exact positions. |

| =C-H Stretch (aromatic & vinylic) | 3000 - 3100 | Medium-Weak | C-H stretching for sp² hybridized carbons.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For β,3-dinitrostyrene (C₈H₆N₂O₄), the molecular weight is 194.15 g/mol . Electron Ionization (EI) would likely be used for its analysis.

Predicted Fragmentation Pattern:

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro groups.[4][5][6]

-

Molecular Ion (M⁺): m/z = 194.

-

[M - NO₂]⁺: m/z = 148. Loss of one of the nitro groups is a very common fragmentation pathway.

-

[M - O]⁺: m/z = 178. Loss of an oxygen atom from a nitro group.

-

[M - NO]⁺: m/z = 164. Loss of nitric oxide.

-

[M - 2NO₂]⁺: m/z = 102. Subsequent loss of the second nitro group.

-

C₆H₄⁺: m/z = 76. A common fragment corresponding to a benzyne radical cation.

Caption: Predicted major fragmentation pathways for β,3-dinitrostyrene in EI-MS.

Experimental Protocols

Synthesis of β,3-Dinitrostyrene

A common method for the synthesis of β-nitrostyrenes is the Henry condensation reaction between an aldehyde and a nitroalkane.[7][8]

Materials:

-

3-Nitrobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol

-

Ice

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add nitromethane (1.1 equivalents) and ammonium acetate (0.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.

-

The precipitated yellow solid, β,3-dinitrostyrene, is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold methanol or ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of β,3-dinitrostyrene.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified β,3-dinitrostyrene in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

FT-IR Spectroscopy:

-

For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any minor impurities.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of β,3-dinitrostyrene based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a benchmark for researchers working with this compound, aiding in its synthesis, identification, and further application. The experimental protocols outlined offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide provides the foundational information for such an undertaking.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]

-

β-Nitrostyrene. Wikipedia. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Absorption Spectra of Some Nitrostyrenes. Journal of the American Chemical Society. [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChem Compound Summary for CID 7626, beta-Nitrostyrene. PubChem. [Link]

-

Table 1. Characteristic IR Absorption Peaks of Functional Groups. Scribd. [Link]

-

β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. PubMed. [Link]

-

Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... ResearchGate. [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

- Method for producing β-nitrostyrene compound.

-

PubChem Compound Summary for CID 68514, 3-Nitrostyrene. PubChem. [Link]

-

(A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. ResearchGate. [Link]

-

3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

-

PubChem Compound Summary for CID 5284459, beta-nitrostyrene, (E)-. PubChem. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

THE SYNTHESIS OF -NITROSTYRENES. Semantic Scholar. [Link]

-

NMR Data of Β-nitrostyrene. Scribd. [Link]

-

IR handout.pdf. University of Colorado Boulder. [Link]

-

Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

-

Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... ResearchGate. [Link]

-

Supporting Information Sequential Diels–Alder/[9][9]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. Beilstein Journals. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Styrene, β-nitro-, (E)-. NIST WebBook. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]

-

trans-ß-Nitrostyrene - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Chemical Society Reviews. [Link]

-

3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

crystal structure of beta,3-Dinitrostyrene

An In-depth Technical Guide to the Prospective Crystal Structure of β,3-Dinitrostyrene

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of β,3-dinitrostyrene, a molecule of interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific compound, this document outlines a robust methodology for its synthesis, crystallization, and subsequent structural elucidation via single-crystal X-ray diffraction. Drawing upon established crystallographic data from closely related nitrostyrene derivatives, we present a predictive analysis of the molecular geometry, intermolecular interactions, and crystal packing of β,3-dinitrostyrene. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for experimental investigation and valuable insights into the solid-state properties of this class of compounds.

Introduction: The Significance of Nitrostyrenes

β-Nitrostyrene and its derivatives are versatile intermediates in organic synthesis and have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitro group, a strong electron-withdrawing group, conjugated with a phenyl ring and a vinyl linker, imparts unique electronic and chemical characteristics to these molecules. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal packing and intermolecular interactions can profoundly influence physical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.[3][4] This guide focuses on β,3-dinitrostyrene, a derivative with two nitro groups, which is expected to exhibit distinct solid-state behavior due to the increased potential for strong intermolecular interactions.

Synthesis and Crystallization of β,3-Dinitrostyrene

The synthesis of β,3-dinitrostyrene can be achieved through a Henry reaction (nitroaldol reaction) between 3-nitrobenzaldehyde and nitromethane.[5] The following protocol is a standard, reliable method for obtaining the desired product.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-nitrobenzaldehyde in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Addition of Nitromethane: Add 1.1 equivalents of nitromethane to the solution.

-

Catalyst Introduction: Introduce a catalytic amount (0.1 equivalents) of a base, such as ammonium acetate or an amine like piperidine, to the reaction mixture. The choice of catalyst can influence the reaction rate and yield.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure β,3-dinitrostyrene.

Workflow for Synthesis

Caption: Synthesis workflow for β,3-dinitrostyrene.

Crystallization for X-ray Diffraction

The growth of high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The choice of solvent is crucial and often determined empirically.

-

Solvent Screening: Test the solubility of the purified β,3-dinitrostyrene in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, toluene, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

-

Slow Evaporation: Prepare a saturated solution of β,3-dinitrostyrene in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent. In the same container, place a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Crystallography and Structure Determination

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Data Collection and Processing

-

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

The collected data are processed to determine the unit cell parameters and the space group.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

Structure Solution and Refinement

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.

-

Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

Predicted Crystal Structure of β,3-Dinitrostyrene

Based on the known crystal structures of related nitrostyrenes, we can predict the key structural features of β,3-dinitrostyrene.

Molecular Geometry

The molecule is expected to be nearly planar due to the extensive π-conjugation between the phenyl ring, the vinyl linker, and the β-nitro group. The 3-nitro group may be slightly twisted out of the plane of the phenyl ring due to steric hindrance with the adjacent hydrogen atom.[6]

Supramolecular Assembly and Intermolecular Interactions

The presence of two nitro groups provides multiple sites for hydrogen bonding and other intermolecular interactions, which will govern the crystal packing.

-

C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected to be the dominant intermolecular interactions. The oxygen atoms of the nitro groups are excellent hydrogen bond acceptors, and they will likely interact with aromatic and vinylic C-H donors of neighboring molecules.

-

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are likely to be offset to minimize electrostatic repulsion between the electron-rich π systems.

-

Other Interactions: Dipole-dipole interactions involving the polar nitro groups will also play a significant role in the overall crystal packing.

Predicted Intermolecular Interactions

Caption: Key predicted intermolecular interactions.

Tabulated Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic parameters for β,3-dinitrostyrene, based on typical values for organic molecules of this size and composition.

| Parameter | Predicted Value |

| Chemical Formula | C₈H₆N₂O₄ |

| Formula Weight | 194.15 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 7-12 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.5-1.7 |

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of β,3-dinitrostyrene. While the definitive crystal structure awaits experimental determination, the predictive analysis presented here, grounded in the known chemistry and crystallography of related compounds, offers valuable insights into the likely molecular conformation and supramolecular assembly. The methodologies and expected outcomes detailed in this document serve as a robust starting point for researchers aiming to elucidate the solid-state structure of β,3-dinitrostyrene and to explore its potential applications in materials science and drug development.

References

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 49-53. Retrieved January 17, 2026, from [Link]

-

Kowalski, P., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Chimica et Pharmaceutica Indica, 4(1), 21-25. Retrieved January 17, 2026, from [Link]

-

Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. Retrieved January 17, 2026, from [Link]

-

Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (2017). Synthesis, 49(04), 838-844. Retrieved January 17, 2026, from [Link]

-

Synthesis of beta-nitrostyrene derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Gilday, L. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 299-311. Retrieved January 17, 2026, from [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Retrieved January 17, 2026, from [Link]

-

Paul, S., et al. (2020). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 25(23), 5576. Retrieved January 17, 2026, from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives [mdpi.com]

solubility of beta,3-Dinitrostyrene in common solvents

An In-depth Technical Guide to the Solubility of beta,3-Dinitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of beta,3-Dinitrostyrene, a molecule of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this guide integrates theoretical principles of solubility with empirical data from structurally related compounds to provide a robust predictive framework. Furthermore, a detailed experimental protocol for determining the solubility of beta,3-Dinitrostyrene in common laboratory solvents is presented, enabling researchers to generate precise data tailored to their specific applications. This document is intended to serve as a practical resource for scientists and professionals working with this and similar compounds, offering insights into solvent selection, experimental design, and safety considerations.

Introduction to beta,3-Dinitrostyrene

beta,3-Dinitrostyrene is an organic compound featuring a styrene backbone with two nitro groups, one on the beta carbon of the vinyl group and another at the 3-position of the phenyl ring. The presence of these electron-withdrawing nitro groups significantly influences the molecule's polarity, reactivity, and, consequently, its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, and use in subsequent chemical reactions.[1]

Molecular Structure:

Caption: Molecular structure of beta,3-Dinitrostyrene.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of beta,3-Dinitrostyrene is governed by a balance of forces originating from its distinct structural motifs:

-

Aromatic Phenyl Group: This nonpolar, hydrophobic component favors interactions with nonpolar solvents through van der Waals forces.

-

Nitro Groups (-NO2): These are highly polar, electron-withdrawing groups capable of participating in dipole-dipole interactions. The presence of two nitro groups significantly increases the overall polarity of the molecule compared to unsubstituted styrene.

-

Vinyl Group (-CH=CH-): The conjugated double bond contributes to the planarity of the molecule and can participate in pi-pi stacking interactions.

Given this structure, beta,3-Dinitrostyrene is expected to exhibit poor solubility in water and other highly polar protic solvents, where strong hydrogen bonding networks would be disrupted without sufficient compensation. Conversely, its polarity suggests that it will be more soluble in polar aprotic solvents and may have some solubility in moderately polar and aromatic solvents.

Predicted Solubility Profile

While specific quantitative data for beta,3-Dinitrostyrene is scarce, we can extrapolate from the known properties of related compounds such as beta-nitrostyrene and p,beta-dinitrostyrene.[3][4][5] The following table summarizes the predicted solubility of beta,3-Dinitrostyrene in a range of common laboratory solvents, categorized by solvent type.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large nonpolar aromatic ring and the lack of strong hydrogen bond donating capabilities lead to poor solvation in water's highly structured hydrogen bond network.[3] |

| Methanol | Sparingly Soluble | The alkyl portion of methanol can interact with the phenyl ring, while the hydroxyl group can have weak interactions with the nitro groups. However, the strong hydrogen bonding of methanol may still disfavor dissolution. | |

| Ethanol | Sparingly to Moderately Soluble | The larger alkyl chain compared to methanol improves interactions with the nonpolar regions of the molecule.[3] | |

| Polar Aprotic | Acetone | Moderately to Highly Soluble | The strong dipole of acetone can effectively solvate the polar nitro groups, while the methyl groups can interact with the phenyl ring. |

| Acetonitrile | Moderately Soluble | The polarity of acetonitrile allows for favorable dipole-dipole interactions with the nitro groups. | |

| Dimethylformamide (DMF) | Highly Soluble | DMF is a strong polar aprotic solvent that is an excellent solvent for many polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Nonpolar | Hexane | Insoluble | The high polarity of beta,3-Dinitrostyrene makes it incompatible with the nonpolar nature of hexane. |

| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable pi-pi stacking interactions with the phenyl ring of beta,3-Dinitrostyrene. | |

| Dichloromethane (DCM) | Moderately to Highly Soluble | DCM has a significant dipole moment and can act as a good solvent for moderately polar compounds. | |

| Diethyl Ether | Sparingly Soluble | While it has a dipole moment, the overall nonpolar character of diethyl ether limits its ability to solvate highly polar molecules.[6] |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of beta,3-Dinitrostyrene. This method is based on the equilibrium solubility method, which involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials and Equipment

-

beta,3-Dinitrostyrene (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of beta,3-Dinitrostyrene and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

In a series of vials, add an excess amount of solid beta,3-Dinitrostyrene to a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Safety and Handling

beta,3-Dinitrostyrene is considered a hazardous substance and should be handled with appropriate safety precautions.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p,«beta»-Dinitrostyrene (CAS 3156-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.ws [chem.ws]

Stability and Degradation of β,3-Dinitrostyrene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of β,3-dinitrostyrene. As a molecule of interest in organic synthesis and potentially in drug development, a thorough understanding of its stability profile is paramount for ensuring safe handling, predicting shelf-life, and identifying potential impurities. This document synthesizes information from related nitroaromatic and nitroalkene compounds to elucidate the intrinsic stability of β,3-dinitrostyrene and its susceptibility to various environmental factors, including heat, light, and pH. Detailed experimental protocols for stability assessment and analytical methodologies for degradation product analysis are provided to support researchers and drug development professionals in their work with this compound.

Introduction: The Chemical Landscape of β,3-Dinitrostyrene

β,3-Dinitrostyrene is a nitroaromatic compound characterized by a styrene backbone substituted with two nitro groups, one on the phenyl ring at the meta position and another on the β-carbon of the vinyl group. The presence of these strongly electron-withdrawing nitro groups significantly influences the molecule's electronic structure, reactivity, and, consequently, its stability.[1] The nitro groups deactivate the aromatic ring towards electrophilic substitution while activating the vinyl group for nucleophilic attack.[2]

The synthesis of β-nitrostyrene derivatives is often achieved through the Henry reaction, involving the condensation of a substituted benzaldehyde with a nitroalkane.[3] For β,3-dinitrostyrene, this would typically involve the reaction of 3-nitrobenzaldehyde with nitromethane.

Intrinsic Stability and Physicochemical Properties

While specific experimental data for β,3-dinitrostyrene is not extensively available in public literature, its physicochemical properties can be inferred from its structural analogues, such as β-nitrostyrene and dinitrobenzene.

| Property | Inferred Characteristics for β,3-Dinitrostyrene | Rationale/Supporting Evidence |

| Appearance | Likely a yellow crystalline solid | β-nitrostyrene is a yellow crystalline solid. The additional nitro group is unlikely to significantly alter the solid-state form. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., acetone, chloroform) | Similar to β-nitrostyrene, the nonpolar aromatic ring and the nitro groups contribute to poor aqueous solubility. |

| Melting Point | Expected to be higher than β-nitrostyrene due to increased molecular weight and polarity. | The presence of an additional polar nitro group will increase intermolecular forces. |

| Thermal Stability | Considered an energetic material with potential for exothermic decomposition at elevated temperatures. | Dinitrobenzene derivatives are known to be thermally sensitive.[4][5] The combination of two nitro groups suggests a significant release of energy upon decomposition. |

| Chemical Stability | Susceptible to nucleophilic attack at the vinyl group. The aromatic ring is resistant to oxidation. | The electron-withdrawing nature of the nitro groups makes the β-carbon of the vinyl group highly electrophilic.[6] Nitroaromatic compounds are generally resistant to oxidative degradation.[1] |

Key Degradation Pathways

The degradation of β,3-dinitrostyrene is anticipated to proceed through several key pathways, primarily driven by its susceptibility to nucleophilic attack, thermal stress, and photochemical reactions.

Hydrolysis and Nucleophilic Addition

The double bond in β,3-dinitrostyrene is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the β-nitro group and the 3-nitro-phenyl group. This makes the molecule susceptible to hydrolysis, particularly under basic or neutral conditions. Water, alcohols, or other nucleophiles present in a formulation or reaction mixture can add across the double bond.[6]

Caption: Proposed mechanism of nucleophilic addition to β,3-dinitrostyrene.

Thermal Degradation

Nitroaromatic compounds are known for their potential to undergo exothermic decomposition upon heating.[4][5][7] The thermal degradation of β,3-dinitrostyrene is likely to be a complex process involving the cleavage of the C-NO₂ bonds and the breakdown of the styrene backbone. The presence of two nitro groups would likely lower the decomposition temperature compared to mononitrated analogues.

Potential Thermal Degradation Products:

-

Oxides of nitrogen (NOx)

-

Carbon monoxide (CO) and carbon dioxide (CO₂)

-

Aromatic fragments

-

Polymeric materials

Photodegradation

The styrene moiety in β,3-dinitrostyrene contains a chromophore that can absorb UV light, potentially leading to photodegradation. The presence of nitro groups can further influence the photochemical reactivity. Photodegradation pathways could involve isomerization of the double bond, cyclization reactions, or photo-oxidation, leading to a variety of degradation products. Photostability testing is crucial for any formulation intended for storage or use under ambient light conditions.[8]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of β,3-dinitrostyrene involves subjecting the compound to a range of stress conditions and analyzing for degradation over time.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of β,3-dinitrostyrene in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 100 °C) in a controlled oven.

-

Photodegradation: Expose a solution and a solid sample to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC.

Caption: Workflow for a forced degradation study of β,3-dinitrostyrene.

Analytical Methodologies

A robust, stability-indicating analytical method is critical for accurately quantifying the parent compound and its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9]

Recommended HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of both the parent compound and potentially more polar degradation products. |

| Detector | UV-Vis Diode Array Detector (DAD) | Enables monitoring at multiple wavelengths to detect all chromophoric species and assess peak purity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Summary and Recommendations

β,3-Dinitrostyrene is a molecule that requires careful handling due to its potential for thermal instability and its susceptibility to nucleophilic attack. The presence of two electron-withdrawing nitro groups dictates its reactivity and degradation profile.

Key Recommendations for Researchers:

-

Storage: Store β,3-dinitrostyrene in a cool, dark, and dry place, preferably under an inert atmosphere.

-

Handling: Avoid exposure to high temperatures, strong bases, and potent nucleophiles.

-

Formulation Development: Conduct thorough forced degradation studies early in the development process to understand potential degradation pathways and to develop a robust, stability-indicating analytical method.

-

Safety: Due to its dinitroaromatic nature, treat β,3-dinitrostyrene as a potentially energetic material and take appropriate safety precautions, especially when heating.

By understanding the inherent stability and degradation pathways of β,3-dinitrostyrene, researchers and drug development professionals can ensure the quality, safety, and efficacy of materials and products containing this compound.

References

-

Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Siri, O., & Braunstein, P. (2005). Tuning the synthesis of a dinitroaromatic towards a new trinitroaromatic stabilized energetic material. New Journal of Chemistry, 29(1), 49-52. [Link]

-

Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53(1), 49-53. [Link]

-

Muresan, A., Lungan, M. A., Muresan, L. M., & Varga, R. A. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. Materials, 14(22), 7008. [Link]

-

Ono, N., Kaji, A., & Tanaka, K. (1986). Preparation of Geometrical Isomers of β-Nitrostyrene and Their Addition Reactions with Ethanol. Bulletin of the Chemical Society of Japan, 59(5), 1652-1654. [Link]